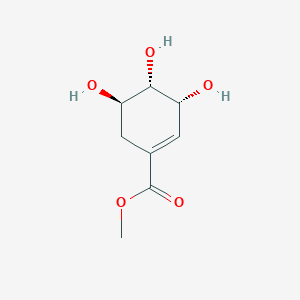
Methyl (-)-Shikimate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (-)-Shikimate is a methyl ester derivative of shikimic acid, a naturally occurring compound found in various plants and microorganisms. Shikimic acid is a key intermediate in the biosynthesis of aromatic amino acids and other aromatic compounds. This compound is of significant interest due to its role in the synthesis of various pharmaceuticals, including the antiviral drug oseltamivir (Tamiflu).
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl (-)-Shikimate can be synthesized through several methods. One common approach involves the esterification of shikimic acid with methanol in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction typically proceeds under reflux conditions, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound often involves the fermentation of genetically engineered microorganisms that overproduce shikimic acid. The shikimic acid is then extracted and esterified to form this compound. This method is advantageous due to its scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Methyl (-)-Shikimate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form shikimic acid or other oxidized derivatives.
Reduction: Reduction reactions can convert it back to shikimic acid or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include shikimic acid, various shikimate derivatives, and other aromatic compounds.
Scientific Research Applications
Methyl (-)-Shikimate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a precursor in the biosynthesis of aromatic amino acids and other secondary metabolites.
Medicine: It is a key intermediate in the synthesis of antiviral drugs, such as oseltamivir.
Industry: It is used in the production of flavors, fragrances, and other fine chemicals.
Mechanism of Action
The mechanism of action of Methyl (-)-Shikimate involves its conversion to shikimic acid, which then enters the shikimate pathway. This pathway is crucial for the biosynthesis of aromatic amino acids, such as phenylalanine, tyrosine, and tryptophan. These amino acids are essential for protein synthesis and various metabolic processes. The molecular targets and pathways involved include enzymes such as shikimate kinase and chorismate synthase.
Comparison with Similar Compounds
Similar Compounds
Shikimic Acid: The parent compound of Methyl (-)-Shikimate, involved in the same biosynthetic pathways.
Quinic Acid: Another compound involved in the biosynthesis of aromatic compounds.
Gallic Acid: A phenolic acid with similar biosynthetic origins.
Uniqueness
This compound is unique due to its methyl ester group, which imparts different chemical properties compared to shikimic acid. This modification enhances its solubility and reactivity, making it a valuable intermediate in organic synthesis and pharmaceutical production.
Properties
Molecular Formula |
C8H12O5 |
|---|---|
Molecular Weight |
188.18 g/mol |
IUPAC Name |
methyl (3R,4S,5R)-3,4,5-trihydroxycyclohexene-1-carboxylate |
InChI |
InChI=1S/C8H12O5/c1-13-8(12)4-2-5(9)7(11)6(10)3-4/h2,5-7,9-11H,3H2,1H3/t5-,6-,7-/m1/s1 |
InChI Key |
LSNUUAUXWJZSFD-FSDSQADBSA-N |
SMILES |
COC(=O)C1=CC(C(C(C1)O)O)O |
Isomeric SMILES |
COC(=O)C1=C[C@H]([C@H]([C@@H](C1)O)O)O |
Canonical SMILES |
COC(=O)C1=CC(C(C(C1)O)O)O |
Synonyms |
methyl 3-epi-shikimate methyl shikimate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3S,6S,9S,12S,15S,18S,21S)-21-(3-hydroxy-2-methylpropyl)-3-[hydroxy-[1-[2-(oxiran-2-yl)propan-2-yl]indol-3-yl]methyl]-15-[methoxy(phenyl)methyl]-1,10,18-trimethyl-6-(4-methylpent-3-en-2-yl)-9-(2-methylpropyl)-12-propan-2-yl-1,4,7,10,13,16,19-heptazacyclohenicosane-2,5,8,11,14,17,20-heptone](/img/structure/B1245005.png)
![N-benzyl-2,6-dichloro-N-[3-[(1-methylcyclohexyl)methoxy]-2-pyrrolidin-1-ylpropyl]aniline](/img/structure/B1245006.png)
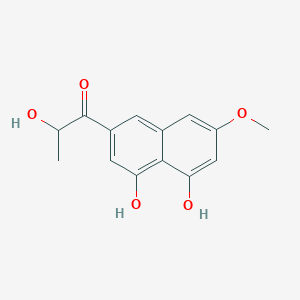
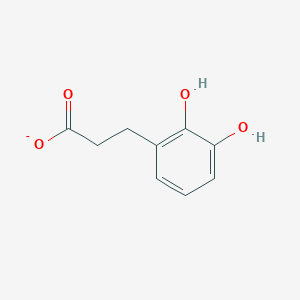
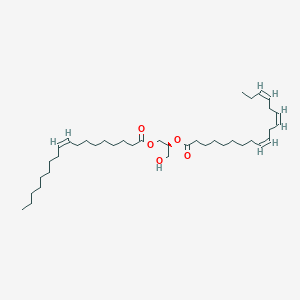
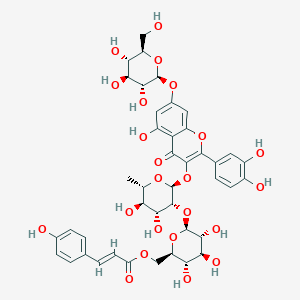
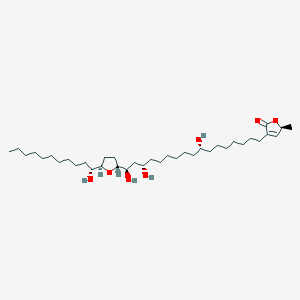


![dodecyl-[(1S,2S,3R,4S,5S,6R)-2-fluoro-3,4,5,6-tetrahydroxycyclohexyl]oxyphosphinic acid](/img/structure/B1245022.png)
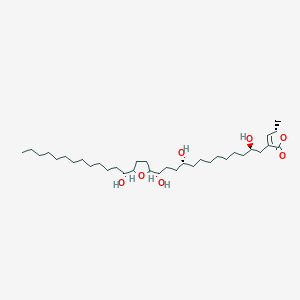
![4-(2-piperazin-1-ylacetyl)-7-[3-(trifluoromethyl)phenyl]-5H-pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B1245026.png)
![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-15-[(2R,3R)-4,4-difluoro-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]oxy-12-(3,3-dimethylbutanoyloxy)-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B1245027.png)

